molecular formula C9H6BrClO2 B7978696 (2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid

(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid

Cat. No.: B7978696
M. Wt: 261.50 g/mol
InChI Key: VOZZRBNVWLHKIW-DUXPYHPUSA-N
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Description

(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of cinnamic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid typically involves the bromination and chlorination of cinnamic acid derivatives. One common method is the bromination of 3-chlorocinnamic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond in the prop-2-enoic acid moiety can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Saturated derivatives of the original compound.

Scientific Research Applications

(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
  • 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-bromo-4-chlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZZRBNVWLHKIW-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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